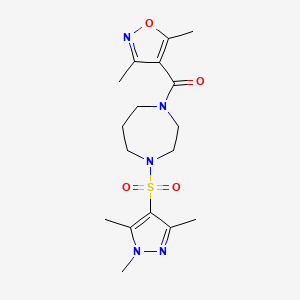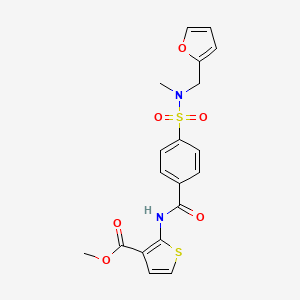![molecular formula C12H24N2O3 B2366699 tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate CAS No. 2044712-82-3](/img/structure/B2366699.png)
tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate” is a chemical compound with the CAS Number: 2044712-82-3 . It has a molecular weight of 244.33 . It is in the form of oil .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl ((4-methoxy-2-methylpyrrolidin-2-yl)methyl)carbamate . The InChI Code is 1S/C12H24N2O3/c1-11(2,3)17-10(15)13-8-12(4)6-9(16-5)7-14-12/h9,14H,6-8H2,1-5H3,(H,13,15) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 244.33 . The physical form of the compound is oil .Scientific Research Applications
Synthesis and Medicinal Chemistry
Tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate is an intermediate in synthesizing various biologically active compounds. For instance, it is an intermediate in the synthesis of omisertinib (AZD9291), a medication used for specific types of non-small cell lung cancer. Zhao, Guo, Lan, and Xu (2017) developed a rapid synthetic method for this compound, achieving a total yield of 81% in three steps: acylation, nucleophilic substitution, and reduction (Zhao, Guo, Lan, & Xu, 2017). Similarly, Qin et al. (2014) synthesized a related compound, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, which is a key intermediate of Biotin, involved in the metabolic cycle for synthesizing fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Chemical Structure Analysis
Smith, El‐Hiti, and Alshammari (2013) explored the directed lithiation of similar compounds. They found that these compounds are doubly lithiated at specific sites, which is crucial for the synthesis of various substituted products (Smith, El‐Hiti, & Alshammari, 2013). Additionally, Ober et al. (2004) studied a tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an intermediate important for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).
Environmental and Degradation Studies
Stefan, Mack, and Bolton (2000) investigated the degradation of methyl tert-butyl ether (MTBE) using the UV/H2O2 process. They identified tert-butyl formate (TBF) and other byproducts, providing insights into the environmental degradation pathways of related compounds (Stefan, Mack, & Bolton, 2000).
Pharmaceutical Applications
Compounds similar to this compound are also crucial in pharmaceutical research. For example, Singh and Umemoto (2011) synthesized N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, useful in medicinal chemistry for applications like dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)13-8-12(4)6-9(16-5)7-14-12/h9,14H,6-8H2,1-5H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQMQCURMJQIIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)OC)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyano-2-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2366620.png)
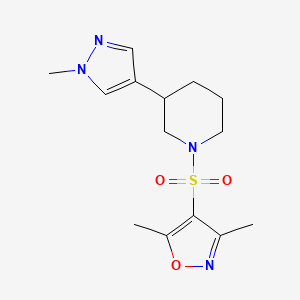
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2366623.png)

![5-tert-butyl-2-methoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2366625.png)
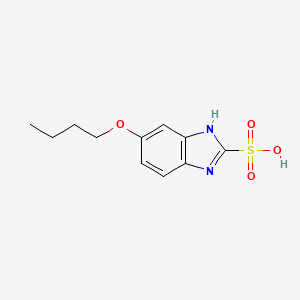
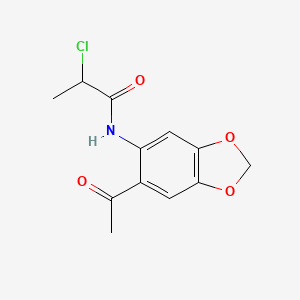
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2366629.png)
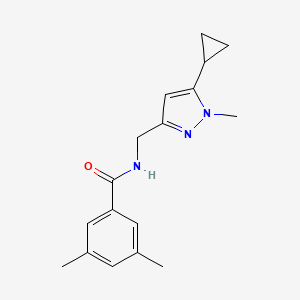
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B2366631.png)
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2366634.png)
